molecular formula C25H29N3O7S2 B2873513 Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865175-01-5

Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No.: B2873513
CAS No.: 865175-01-5
M. Wt: 547.64
InChI Key: YSEZGJYUNFFWBT-QPLCGJKRSA-N
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Description

Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a complex heterocyclic structure. The compound features a benzothiazole core substituted with a prop-2-enyl group at position 3 and a methyl carboxylate at position 4. The imino linkage connects this core to a 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl moiety, introducing polar sulfonamide and methoxyethyl groups.

Properties

IUPAC Name

methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S2/c1-5-12-28-21-11-8-19(24(30)35-4)17-22(21)36-25(28)26-23(29)18-6-9-20(10-7-18)37(31,32)27(13-15-33-2)14-16-34-3/h5-11,17H,1,12-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZGJYUNFFWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final esterification to form the methyl ester. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate can be contextualized by comparing it to analogous benzothiazole and sulfonamide derivatives. Key differences in substituents and physicochemical properties are highlighted below:

Table 1: Structural and Property Comparison

Compound Name Substituents on Benzothiazole Sulfamoyl Group Molecular Weight (g/mol) XLogP3 Rotatable Bonds
This compound (Target) 3-prop-2-enyl, 6-methyl ester bis(2-methoxyethyl) ~550 (estimated) ~3.5 12 (estimated)
Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate 3-methyl, 6-ethyl ester bis(prop-2-enyl) 499.6 4.2 10
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate N/A (thiadiazole core) phenylcarbamoyl-thiadiazole 369.4 ~2.8 7

Key Observations :

Structural Variations :

  • The target compound differs from the ethyl ester analog in its substitution pattern:

  • Sulfamoyl group : The bis(2-methoxyethyl) substituent introduces ether linkages, enhancing polarity compared to the bis(prop-2-enyl) group, which is more lipophilic.
  • Benzothiazole substituents: The 3-prop-2-enyl group in the target compound may confer higher reactivity (e.g., via Michael addition) compared to the 3-methyl group in the ethyl ester analog.

Physicochemical Properties :

  • Lipophilicity (XLogP3) : The target compound’s bis(2-methoxyethyl) group likely reduces its logP (~3.5 estimated) relative to the ethyl ester analog (logP 4.2), suggesting improved aqueous solubility .
  • Molecular Weight : The target’s larger substituents (methoxyethyl vs. prop-2-enyl) contribute to a higher estimated molecular weight (~550 g/mol) compared to the ethyl ester analog (499.6 g/mol).

Rotational Flexibility :

  • The target compound’s 12 estimated rotatable bonds (vs. 10 in the ethyl ester analog) indicate greater conformational flexibility, which may impact pharmacokinetic properties like membrane permeability.

Research Findings and Implications

While direct studies on this compound are scarce, inferences can be drawn from structurally related compounds:

  • Sulfonamide Derivatives : The bis(2-methoxyethyl)sulfamoyl group may enhance solubility and reduce toxicity compared to less polar sulfonamides, as seen in other drug-like molecules .

Biological Activity

Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the benzothiazole family, which is known for its pharmacological properties. Its structure includes a benzothiazole moiety linked to a sulfamoyl group, which contributes to its biological efficacy.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various pathogens, including bacteria and fungi.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
10fE. coli50 μg/mL
10gS. aureus40 μg/mL

These findings suggest that the sulfamoyl group enhances the antimicrobial potency of the benzothiazole scaffold .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The antiproliferative effects were evaluated against several human cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cells.

Cell LineIC50 Value (μM)
SK-Hep-15.84
MDA-MB-2316.56
NUGC-35.44

The results indicate that the compound exhibits micromolar inhibition, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it could attenuate neuronal injury caused by ischemia/reperfusion events. This is particularly relevant for conditions such as stroke or neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties, which help protect neuronal cells from oxidative stress.
  • Interference with Cell Signaling Pathways : Studies suggest that it may disrupt signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antiviral Activity : A study evaluated the antiviral potential of benzothiazole derivatives, showing promising results against viral infections.
  • Alzheimer's Disease Research : Investigations into amyloid beta interactions revealed that certain derivatives could inhibit amyloid plaque formation, highlighting their relevance in neurodegenerative disease treatment .

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